1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one
Description
Introduction to Thiazole-Based Compounds in Medicinal Chemistry
Structural Significance of Thiazole Moieties in Bioactive Molecules
The thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—exhibits aromaticity due to delocalized π-electrons across its conjugated system. This electronic structure enables dipole-dipole interactions, hydrogen bonding, and π-stacking with biological targets, making it a privileged scaffold in drug discovery. For example:
- Vitamin B1 (thiamine) : The thiazolium ion in thiamine participates in enzymatic decarboxylation reactions critical to carbohydrate metabolism.
- Penicillin : The β-lactam-thiazolidine fusion enables antibiotic activity by inhibiting bacterial cell wall synthesis.
- Tiazofurin : This antitumor agent leverages the thiazole-nitrogen to mimic purine nucleotides, disrupting RNA synthesis in leukemia cells.
The planar geometry of thiazole allows for seamless integration into peptidomimetics and macrocyclic structures. Recent advances in C–H functionalization, such as palladium-catalyzed δ-C(sp²)–H olefination, have expanded access to thiazole-containing peptide macrocycles with enhanced metabolic stability.
Table 1 : Bioactive Thiazole Derivatives and Their Targets
| Compound | Substituents | Biological Activity | Target |
|---|---|---|---|
| Meloxicam | 4-Hydroxy-2-methyl-thiazole | COX-2 inhibition | Cyclooxygenase-2 |
| Abafungin | Benzothiazole derivative | Antifungal | Fungal cell membrane |
| 1-(4-Methyl-2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one | 4-Methyl, 2-amino, trifluoromethoxy | Under investigation | Hypothetical kinase target |
Role of Trifluoromethoxy and Amino Substituents in Pharmacophore Design
The trifluoromethoxy (-OCF₃) and amino (-NH-) groups in this compound synergistically modulate its pharmacodynamic and pharmacokinetic profile:
Trifluoromethoxy Group
- Electronic Effects : The strong electron-withdrawing nature of -OCF₃ (σₚ = 0.35) polarizes the phenyl ring, enhancing dipole interactions with target proteins.
- Lipophilicity : The trifluoromethoxy group increases logP by ~1.2 units compared to methoxy, improving membrane permeability.
- Metabolic Stability : Fluorine’s inertness resists oxidative degradation, prolonging half-life in vivo.
Amino Group
- Hydrogen Bonding : The -NH- linker forms hydrogen bonds with backbone carbonyls or side-chain residues (e.g., aspartate, glutamate) in enzymatic active sites.
- Conformational Restriction : Rigidity imposed by the anilino-thiazole linkage preorganizes the molecule for target binding, reducing entropy penalties.
Synergistic Effects : Positioned at C2 of the thiazole, the amino group directs the trifluoromethoxyphenyl moiety into hydrophobic pockets, while the 4-methyl and acetyl groups at C4/C5 fine-tune steric bulk and electronic density. This multi-site optimization mirrors strategies seen in kinase inhibitors, where thiazoles act as ATP-mimetic cores.
Properties
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7-11(8(2)19)21-12(17-7)18-9-3-5-10(6-4-9)20-13(14,15)16/h3-6H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIGIEZEFARWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methyl-2-aminothiazole with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. It is often used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Due to its biological activities, it is studied for potential use in treating various diseases, including infections, inflammation, and cancer.
Industry: The compound is used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its antitumor activity .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Highlights
Electron-Withdrawing Groups : -OCF₃ and -CF₃ improve metabolic stability but may reduce solubility compared to -NH₂ or alkyl groups.
Aromatic vs. Aliphatic Substituents: Aryl amino groups enhance target affinity (e.g., kinase inhibition), while alkyl groups favor lipophilicity .
Heterocyclic Extensions : Pyrimidine or morpholine additions () improve solubility but complicate synthesis .
Biological Activity
1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies and highlighting its therapeutic potential.
Chemical Structure
The compound's IUPAC name is this compound, and its molecular formula is . The presence of the thiazole ring and the trifluoromethoxy group contributes to its unique chemical behavior.
Biological Activity Overview
Research indicates that compounds with a thiazole core exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promise in several studies:
Anticancer Activity
Recent investigations have demonstrated that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that similar thiazole compounds inhibited HepG2 cells with an IC50 value of , outperforming standard treatments like Sorafenib (IC50 = ) . The mechanism involves inhibition of cell migration and induction of apoptosis through cell cycle arrest.
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. In particular, it has been shown to target insulin-like growth factor 1 receptor (IGF1R), which is crucial in cancer progression. Inhibition studies revealed a potent effect on IGF1R with a notable percentage inhibition at specific concentrations .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Molecular docking studies suggest that this compound forms multiple hydrogen bonds with IGF1R, indicating a strong interaction that could inhibit its function effectively .
Q & A
Q. Basic
- IR Spectroscopy : Identifies characteristic peaks for C=O (1680–1720 cm⁻¹), NH (3200–3400 cm⁻¹), and CF₃O (1250–1350 cm⁻¹) .
- ¹H/¹³C NMR : Chemical shifts for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.0–7.8 ppm), and trifluoromethoxy substituents (δ 120–125 ppm for ¹³C) .
- X-ray Crystallography : Resolves spatial arrangements of the thiazole ring and trifluoromethoxy-phenylamino group, confirming dihedral angles (<10° deviation) .
How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Advanced
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Compound Purity : HPLC analysis (C18 column, acetonitrile/water gradient) is essential to verify >98% purity, as impurities ≥2% can skew IC₅₀ by 10–100× .
- Structural Analogues : Compare activity with derivatives lacking the trifluoromethoxy group to isolate substituent effects .
What computational strategies predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR), prioritizing hydrogen bonds with the thiazole NH and hydrophobic interactions with the trifluoromethoxy group .
- DFT Calculations : B3LYP/6-31G* optimizations reveal electron-withdrawing effects of CF₃O, correlating with enhanced electrophilicity (ΔE LUMO = −1.2 eV) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
How to design experiments to optimize the compound’s pharmacokinetic properties?
Q. Advanced
- Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO co-solvent. LogP reduction via hydroxylation (C-4 methyl → hydroxymethyl) improves aqueous solubility by 3× .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor CYP3A4/2D6 metabolism via LC-MS. Introduce electron-donating groups (e.g., methoxy) to reduce oxidative degradation .
- BBB Permeability : Parallel artificial membrane assay (PAMPA) predicts CNS penetration (Pe > 4.0 × 10⁻⁶ cm/s) .
What are the key challenges in scaling up synthesis while maintaining regiochemical control?
Q. Advanced
- Side Reactions : Competing cyclization at C-2 of thiazole can form byproducts (e.g., 1,3-oxazole derivatives). Mitigate via slow addition of trifluoromethoxyaniline at 0°C .
- Catalyst Reusability : Bleaching Earth Clay retains >90% activity after 5 cycles if washed with ethyl acetate post-reaction .
- Workflow : Continuous flow reactors reduce reaction time (1 hr → 15 min) and improve yield consistency (±2%) .
How to validate the compound’s mechanism of action in complex biological systems?
Q. Advanced
- Target Engagement : Cellular thermal shift assay (CETSA) confirms binding to putative targets (ΔTₘ ≥ 2°C) .
- Pathway Analysis : RNA-seq profiling post-treatment identifies downstream genes (e.g., apoptosis markers BAX/BCL-2) .
- CRISPR Knockout : Validate specificity using kinase-deficient cell lines (e.g., EGFR KO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
